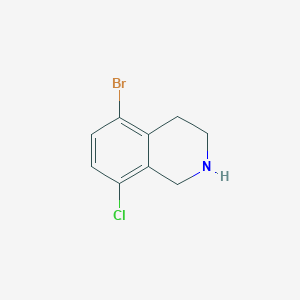

5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline

描述

属性

IUPAC Name |

5-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZFFXIEAZJLMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C=CC(=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to the tetrahydroisoquinoline class of compounds, characterized by a bicyclic structure featuring a saturated nitrogen-containing ring. The presence of bromine and chlorine substituents at specific positions on the isoquinoline ring significantly influences its chemical reactivity and biological properties.

Antimicrobial Activity

Research has indicated that various tetrahydroisoquinoline derivatives exhibit antimicrobial properties. For instance, studies have shown that 5-bromo derivatives can inhibit the growth of Mycobacterium tuberculosis (M. tb) in culture. The activity is correlated with lipophilicity; higher lipophilicity generally enhances potency against microbial strains .

Table 1: Antimicrobial Activity of Tetrahydroisoquinolines

| Compound | Activity Against | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | M. tb | 0.5 | |

| 5-Bromo-1,2,3,4-tetrahydroisoquinoline | E. coli | 10 | |

| 8-Chloro-1,2,3,4-tetrahydroisoquinoline | S. aureus | 15 |

Anticancer Activity

The anticancer potential of THIQ derivatives has been extensively studied. Notably, this compound has shown cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism involves cell cycle arrest and induction of apoptosis through caspase activation .

Table 2: Anticancer Activity of Tetrahydroisoquinolines

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Calcium Channels : The compound has been observed to inhibit voltage-gated calcium channels in neuroblastoma cells.

- Apoptotic Pathways : It activates mitochondrial-mediated apoptosis involving caspase cascades and the disruption of Bcl-2 family protein interactions .

- Cell Cycle Regulation : It induces cell cycle arrest at specific phases (G0/G1 or G2/M), leading to increased cellular stress and apoptosis in malignant cells .

Structure-Activity Relationships (SAR)

The presence of halogen atoms such as bromine and chlorine significantly enhances the biological activity of tetrahydroisoquinolines. Structural modifications at the 5 and 8 positions have been shown to affect lipophilicity and receptor binding affinity:

- Bromine Substitution : Increases binding affinity to certain targets.

- Chlorine Substitution : Modulates solubility and bioavailability.

Research indicates that compounds with larger substituents at the tetrahydroisoquinoline ring tend to exhibit improved antimicrobial properties .

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluating the effects of various THIQ derivatives revealed that 5-bromo-8-chloro substitution led to significant reductions in cell viability in MCF-7 cells compared to controls. This effect was dose-dependent and correlated with increased levels of apoptotic markers.

Case Study 2: Inhibition of Mycobacterium tuberculosis

In vitro assays demonstrated that derivatives like 5-bromo-8-chloro were effective against M. tb, showcasing potential as therapeutic agents for tuberculosis treatment .

科学研究应用

Antimicrobial Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antimicrobial activities. For instance, THIQ analogs have shown effectiveness against various pathogens, including bacteria and fungi. A study highlighted the synthesis of THIQ compounds that demonstrated potent antibacterial effects against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Tetrahydroisoquinolines are also recognized for their neuroprotective properties. They have been studied for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Anti-cancer Activity

Several studies have reported the anti-cancer potential of THIQ derivatives. For example, specific analogs have been shown to inhibit cancer cell proliferation in vitro and in vivo by inducing apoptosis in cancer cells . The structural modifications in THIQ compounds can enhance their potency against different cancer types.

Synthesis Techniques

The synthesis of 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline typically involves several methods:

- Pictet-Spengler Reaction : This method has been widely utilized for synthesizing tetrahydroisoquinolines by reacting tryptamines with aldehydes or ketones under acidic conditions.

- Multicomponent Reactions (MCR) : Recent advancements have introduced MCR techniques that allow for the efficient synthesis of THIQ derivatives with high yields .

Case Study 1: Antimicrobial Activity Assessment

In a comparative study involving various THIQ derivatives, this compound was assessed for its antimicrobial efficacy against a panel of pathogens. The results indicated a significant reduction in microbial growth at low concentrations compared to standard antibiotics .

Case Study 2: Neuroprotective Mechanism Exploration

A research project investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with this compound significantly improved cell viability and reduced markers of oxidative damage .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline with structurally related compounds, focusing on substituents, molecular formulas, and molecular weights:

Key Observations :

- Halogen Position: Swapping bromo and chloro positions (e.g., 5-Bromo-8-chloro vs.

- Salt Forms: Hydrochloride salts (e.g., 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride) enhance water solubility, which is critical for bioavailability .

Pharmacological Activity

- CKD712 (CAS: Not provided): A naphthylmethyl-substituted analog (6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) promotes wound healing via VEGF induction through AMPK/HO-1 pathways .

- Fluorinated Analogs : 5-Bromo-8-fluoro derivatives (e.g., CID 64387339) are explored in drug discovery for their improved metabolic stability and membrane permeability due to fluorine’s electronegativity .

准备方法

General Synthetic Strategy

The synthesis of 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline typically involves:

- Halogenation of isoquinoline derivatives to introduce bromine and chlorine substituents at the 5- and 8-positions.

- Cyclization and reduction reactions to form the tetrahydroisoquinoline ring system.

- Selective functional group transformations to achieve the desired substitution pattern.

The process often starts from isoquinoline or substituted benzyl amines, followed by halogenation and ring closure steps.

Preparation of Halogenated Isoquinoline Intermediates

A key step is the selective bromination and chlorination of isoquinoline derivatives, which can be challenging due to the possibility of multiple substitution sites and side reactions.

Bromination Method

- A high-yielding method for preparing 5-bromoisoquinoline derivatives involves reacting isoquinoline with brominating agents such as N-bromosuccinimide (NBS) in the presence of strong acids (e.g., concentrated sulfuric acid) at low temperatures (-30 °C to -15 °C) to ensure regioselectivity and minimize by-products.

- This method is scalable from gram to kilogram quantities and can be adapted for "one-pot" synthesis, allowing sequential nitration if desired.

- The reaction solvent acts as a catalyst, with acids like trifluoromethanesulfonic acid or methanesulfonic acid also being effective.

- The bromination step yields predominantly 5-bromoisoquinoline, which can be isolated or further functionalized.

Chlorination Considerations

- Chlorination at the 8-position is generally achieved through electrophilic substitution on suitably activated intermediates, often involving N-alkylation of benzyl amines with haloacetophenones followed by ring closure.

- Industrial methods optimize reaction conditions (temperature, solvent, reagent concentrations) to maximize yield and purity of 8-chloro-1,2,3,4-tetrahydroisoquinoline derivatives.

Formation of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline ring system is formed by cyclization and reduction steps from halogenated precursors:

- Starting from N-acyl intermediates derived from substituted phenylethylamines, reduction with diisobutylaluminum hydride (DIBAL-H) followed by cyclization mediated by Lewis acids such as boron trifluoride etherate (BF3·OEt2) leads to the tetrahydroisoquinoline framework.

- Alternatively, the Bischler–Napieralski reaction is employed to cyclize β-phenylethylamine derivatives into isoquinoline moieties, which are subsequently reduced to tetrahydroisoquinolines.

- Catalytic hydrogenation can be used to reduce double bonds in isoquinoline intermediates, facilitating the formation of tetrahydroisoquinoline derivatives bearing halogen substituents.

Representative Preparation Route Summary

Detailed Research Findings and Notes

- The bromination step is sensitive to temperature and acid strength; maintaining low temperatures (-30 °C to -15 °C) is critical to achieve selective substitution at the 5-position without over-bromination or formation of mixtures.

- The use of NBS as a brominating agent is preferred due to its availability and ease of handling compared to elemental bromine or other brominating reagents.

- The cyclization step via the Bischler–Napieralski reaction is well-established for isoquinoline synthesis and can be adapted for halogenated substrates, although yields may vary depending on substituent effects.

- Reduction of N-acyl intermediates with DIBAL-H followed by BF3·OEt2-mediated cyclization is a versatile method that allows for the synthesis of various substituted tetrahydroisoquinolines, including those with halogen substituents.

- Industrial synthesis emphasizes optimization of reaction conditions and purification steps to ensure high purity and scalability, often employing crystallization and drying techniques.

Summary Table of Key Preparation Methods

| Preparation Step | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Bromination of Isoquinoline | NBS, H2SO4, -30 to -15 °C | High regioselectivity, scalable | Requires strict temperature control |

| Chlorination/N-alkylation | Haloacetophenones, benzyl amines, base | Enables selective 8-chloro substitution | Possible side reactions |

| Bischler–Napieralski Cyclization | Lewis acids (POCl3, BF3·OEt2) | Efficient ring closure | Sensitive to substituent electronic effects |

| Reduction to Tetrahydroisoquinoline | DIBAL-H, catalytic hydrogenation | Mild conditions, good yields | Requires careful handling of reagents |

| Purification | Crystallization, chromatography | High purity product | Process scale-up may be complex |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。